N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-10-8-14(9-11-17)19-22-23-20(25-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZGQPRKSVRMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the attachment of the tetrahydronaphthalene moiety. One common method involves the reaction of 4-(methylsulfanyl)benzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent-Driven Performance : Electron-donating groups (e.g., methylsulfanyl) enhance oxidative stability but may reduce polarity, impacting chromatographic selectivity. Thiophene-based analogs (e.g., Analog 1) show promise in applications requiring strong π-π interactions .
- Methodological Advances : The use of advanced basis sets (6-31G**) and hybrid DFT functionals enables precise modeling of these compounds, aiding in the design of derivatives with tailored properties .
Biological Activity
The compound N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be broken down into two main components:
- Oxadiazole Ring : This five-membered heterocyclic compound is known for its diverse biological activities.
- Tetrahydronaphthalene Moiety : This aromatic structure contributes to the lipophilicity and overall pharmacokinetic properties of the molecule.
Antitumor Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant antitumor activity. For instance, studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. The presence of the methylsulfanyl group in this specific compound may enhance its cytotoxic effects by improving interactions with cellular targets.
Table 1: Summary of Antitumor Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A-431 | 1.98 ± 1.22 | Apoptosis induction through Bcl-2 inhibition |
| Compound B | Jurkat | 1.61 ± 1.92 | Interaction with hydrophobic pockets of proteins |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary screening against common pathogens such as Escherichia coli and Staphylococcus aureus showed promising results. The oxadiazole moiety is often linked to antimicrobial activity due to its ability to disrupt microbial cell functions.
Table 2: Antimicrobial Screening Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| E. coli | 50 µg/mL | Moderate |
| S. aureus | 25 µg/mL | High |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound triggers apoptotic pathways in tumor cells.
- Membrane Disruption : The lipophilic nature of the tetrahydronaphthalene component allows it to integrate into lipid membranes, potentially disrupting microbial integrity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:
- Substituents on the Oxadiazole Ring : Variations in substituents can significantly alter potency and selectivity.
- Hydrophobicity : Increased hydrophobic interactions generally enhance cellular uptake and bioactivity.
Figure 1: Proposed SAR for Oxadiazole Derivatives
SAR Diagram
Case Studies
Recent case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative similar to our compound was tested in a phase II trial for breast cancer treatment and showed a significant reduction in tumor size.
- Case Study 2 : Another oxadiazole derivative demonstrated effectiveness against resistant strains of bacteria in preclinical models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how can yield and purity be maximized?
- Methodological Answer : The synthesis typically involves coupling reactions between tetrahydronaphthalene-carboxamide precursors and functionalized oxadiazole intermediates. Key steps include:
- Amide Coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen, as described in analogous oxadiazole syntheses .
- Oxadiazole Formation : Cyclization of thiosemicarbazides with carbodiimides or using dehydrating agents (e.g., POCl₃) at controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry of the oxadiazole ring and tetrahydronaphthalene substitution patterns .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (expected [M+H]⁺ ~423.5 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% by UV detection at 254 nm) .
- Data Interpretation : Discrepancies in NMR splitting patterns may indicate rotational isomerism; variable-temperature NMR can resolve this .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G* basis sets to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict nucleophilic/electrophilic sites .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2 or β-lactamases), focusing on oxadiazole’s sulfur and nitrogen atoms as binding motifs .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Assay Replication : Standardize protocols (e.g., broth microdilution for MIC tests against S. aureus ATCC 25923) to minimize variability .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing methylsulfanyl with methoxy) to isolate functional group contributions .
- Mechanistic Studies : Use fluorescence quenching or SPR to quantify target binding affinity, distinguishing direct inhibition from off-target effects .
Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?
- Methodological Answer :
- LogP Determination : Shake-flask method (octanol/water partition) or computational tools (e.g., Molinspiration) predict lipophilicity (~LogP 3.2) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS; CYP450 isoforms responsible for oxidation can be identified .
- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption potential (Papp >1×10⁻⁶ cm/s indicates moderate bioavailability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
